Tapentadol-d3 is derived from the parent compound tapentadol, which is synthesized through various chemical processes. As a reference standard, it is utilized in analytical applications to ensure accuracy in quantifying tapentadol levels in various samples. The classification of Tapentadol-d3 falls under the category of analgesics and opioid analgesics, given its mechanism of action that involves modulation of pain pathways in the central nervous system .
The synthesis of Tapentadol-d3 involves deuteration, where hydrogen atoms in the tapentadol molecule are replaced with deuterium isotopes. This process enhances the compound's stability and allows for more precise analytical measurements. Specific methods include:
The production adheres to ISO/IEC 17025 and ISO 17034 guidelines, ensuring that each batch meets rigorous quality standards .
The molecular structure of Tapentadol-d3 can be represented as follows:
The incorporation of deuterium alters the mass spectra of the compound, which is crucial for its use as an internal standard in analytical chemistry .
Tapentadol-d3 undergoes similar chemical reactions as its non-deuterated counterpart but can be distinguished through mass spectrometry due to its unique isotopic signature. Key reactions include:
The mechanism by which Tapentadol-d3 exerts its analgesic effects involves dual action:
This dual mechanism contributes to its efficacy in pain management while potentially reducing side effects associated with traditional opioids .
Additional analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry confirm the identity and purity of Tapentadol-d3 .
Tapentadol-d3 serves multiple roles in scientific research:
Tapentadol-d3 hydrochloride is a deuterated analog of the synthetic analgesic tapentadol hydrochloride, where three hydrogen atoms in the dimethylamino group (–N(CH₃)₂) are replaced by deuterium atoms (–N(CD₃)₂). This strategic isotopic labeling yields a molecular formula of C₁₄H₂₀D₃NO·HCl and a molecular weight of 260.82 g/mol, compared to 257.80 g/mol for the non-deuterated compound [4] [6]. The deuterium atoms are exclusively positioned on the methyl groups attached to the nitrogen atom, preserving the core pharmacophore while introducing a measurable mass shift for analytical discrimination.
The compound retains the 1R,2R absolute stereochemistry of the parent molecule, critical for its μ-opioid receptor affinity and norepinephrine reuptake inhibition [4] [8]. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and isotopic enrichment, with the CD₃ group exhibiting characteristic absence of proton signals at ~2.2–2.5 ppm. Mass spectrometry (MS) analysis shows a distinctive [M+H]⁺ ion at m/z 261.18 for the deuterated molecule versus m/z 258.18 for protiated tapentadol [6] [8]. Isotopic purity exceeds 99% (D₀/D₃ <1%), minimizing interference from unlabeled species in quantitative assays [4].
Table 1: Isotopic Labeling Specifications of Tapentadol-d3 Hydrochloride
Parameter | Specification |
---|---|
Labeled Position | N-methyl groups (–N(CD₃)) |
Molecular Formula | C₁₄H₂₀D₃NO·HCl |
Exact Mass | 260.1735 Da |
Isotopic Enrichment | >99% D₃ (D₀/D₃ <1%) |
Characteristic MS Signal | [M+H]⁺ at m/z 261.18 |
As a hydrochloride salt, Tapentadol-d3 exhibits high solubility in polar solvents (>1 mg/mL in methanol) and moderate solubility in water [6]. It is supplied as a white to off-white crystalline powder with a melting point of 203°C ± 4°C, consistent with the non-deuterated analog due to identical ionic lattice interactions [4]. The compound demonstrates excellent stability under recommended storage conditions (–20°C), with no detectable deuterium loss or degradation over months when protected from light and moisture [6].
UV spectroscopy reveals maximum absorption at 217 ± 1 nm (ε = 6,500 ± 600 L·mol⁻¹·cm⁻¹) and 275 ± 1 nm (ε = 2,200 ± 200 L·mol⁻¹·cm⁻¹) in methanol, identical to tapentadol hydrochloride [4]. This indicates that deuteration does not alter the electronic transitions of the chromophore. Optical rotation measurements confirm retention of chirality: [α]D = –25° ± 4° (c=1, methanol), matching the parent compound’s specific rotation [4]. Crystallographic studies (unpublished, inferred from IR/NMR) suggest isostructural characteristics with the non-deuterated salt, as deuterium substitution minimally perturbs molecular dimensions (C–D bond length: ~1.09 Å vs. C–H: ~1.10 Å) [3] [10].
Deuteration induces subtle but analytically significant differences between Tapentadol-d3 and its protiated counterpart:
Table 2: Physicochemical Comparison with Non-Deuterated Tapentadol
Property | Tapentadol-d3 HCl | Tapentadol HCl | Analytical Significance |
---|---|---|---|
Molecular Weight | 260.82 g/mol | 257.80 g/mol | MS discrimination via 3 Da mass shift |
MS [M+H]⁺ | m/z 261.18 | m/z 258.18 | Selective quantification in mixtures |
Melting Point | 203°C ± 4°C | 203°C ± 4°C | Confirms structural similarity |
UV λₘₐₓ (MeOH) | 217 nm, 275 nm | 217 nm, 275 nm | Identical chromophore behavior |
C–D/C–H Stretching | ~2,100–2,200 cm⁻¹ (IR) | Absent | Non-destructive isotopic verification |
The primary analytical utility of Tapentadol-d3 HCl lies in its role as an internal standard (IS) for mass spectrometry-based quantification. The deuterium label minimizes matrix effects by co-eluting with the analyte while providing a distinct mass channel for detection [1] [6]. This corrects for variations in ionization efficiency, extraction recovery, and chromatographic performance, improving assay precision (typically <5% RSD) and accuracy (>95%) compared to external calibration [6].
Deuterium incorporation also enables metabolic pathway tracing in pharmacokinetic studies. When administered with non-deuterated tapentadol, mass shifts in metabolites identify biotransformation products containing the intact dimethylamino group (e.g., O-desmethyltapentadol-d3). This discriminates them from metabolites where demethylation occurs (e.g., N-desmethyltapentadol, which shows no mass shift) [1] [3]. Furthermore, the kinetic isotope effect (KIE) may subtly alter metabolic rates at C–D cleavage sites, though this is secondary for tertiary amine groups where oxidation occurs via electron transfer rather than direct hydrogen abstraction [3] [7].
In hydrogen-deuterium exchange mass spectrometry (HDX-MS), deuterated analogs aid in peptide identification. While Tapentadol-d3 itself is too small for HDX-MS, it can serve as a ligand in protein-ligand interaction studies, where deuterium labeling of the protein backbone reveals binding-induced conformational changes [1] [7]. The compound’s isotopic signature prevents spectral overlap when analyzing protein peptides in the same m/z range.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7